molecular formula C8H8BNO2 B13579658 (3-Cyanobenzyl)boronic acid

(3-Cyanobenzyl)boronic acid

Cat. No.: B13579658
M. Wt: 160.97 g/mol
InChI Key: AMPAYUCFXSJGPX-UHFFFAOYSA-N
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Description

(3-Cyanobenzyl)boronic acid is an organoboron compound valuable for scientific research. As an arylboronic acid, it serves as a versatile building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form biaryl carbon-carbon bonds, a fundamental transformation in pharmaceutical and materials science research . The boronic acid functional group acts as a Lewis acid, and its reactivity can be tuned by the electron-withdrawing cyanobenzyl substituent, which can influence the compound's acidity and binding properties . In medicinal chemistry, boronic acids are privileged motifs due to their ability to form reversible complexes with biological diols, such as those found in enzyme active sites. This mechanism is the basis for several FDA-approved boronic acid drugs and is exploited in the design of enzyme inhibitors, particularly for proteases and β-lactamases . Furthermore, boronic acids are widely used in chemical biology as the core for sensors that detect biologically relevant molecules like sugars, and in methodologies for enriching and isolating glycopeptides for analytical purposes . The specific structure of this compound, combining the boronic acid group with a benzonitrile moiety, may make it a useful intermediate in the synthesis of more complex molecules for various research applications. Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H8BNO2

Molecular Weight

160.97 g/mol

IUPAC Name

(3-cyanophenyl)methylboronic acid

InChI

InChI=1S/C8H8BNO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4,11-12H,5H2

InChI Key

AMPAYUCFXSJGPX-UHFFFAOYSA-N

Canonical SMILES

B(CC1=CC(=CC=C1)C#N)(O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

This compound can be synthesized primarily via two broad strategies:

Synthesis via Halogen-Metal Exchange and Boronation

One classical approach involves preparing organomagnesium intermediates from 3-(dialkoxymethyl)bromobenzene derivatives, followed by reaction with trialkyl borates to form the boronic acid moiety.

Key steps and conditions:

  • React 3-(dialkoxymethyl)bromobenzene with magnesium metal to generate the corresponding Grignard reagent.
  • Quench the organomagnesium intermediate with trialkyl borate (e.g., trimethyl borate).
  • Hydrolyze the boronate ester to yield this compound.

This method is detailed in patent EP1460059A1, which reports the preparation of related cyanophenylboronic acid derivatives through such organometallic intermediates, emphasizing the importance of reaction temperature (30–180°C, preferably 80–150°C) and solvent choice (e.g., tetrahydrofuran, toluene) for optimal yields.

Suzuki-Miyaura Cross-Coupling Route

Another robust method involves Suzuki-Miyaura coupling of 3-cyanophenylboronic acid or its esters with suitable halides or pseudohalides.

Typical conditions include:

  • Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) Pd(PPh3)4 at 5–10 mol%
  • Bases like potassium carbonate (K2CO3) or potassium phosphate (K3PO4)
  • Solvents such as toluene or aqueous-organic mixtures
  • Reaction temperatures around 80–100°C for 6–12 hours

This method is supported by experimental data on related arylboronic acid couplings, showing high yields (up to 86%) under these conditions.

Preparation from 3-Cyanophenylboronic Acid Esters

Boronic acid esters (e.g., pinacol or alkyl esters) of 3-cyanophenylboronic acid can be synthesized first and then hydrolyzed to the free boronic acid.

  • Esterification is typically done by reacting the boronic acid with diols like pinacol under mild conditions.
  • Hydrolysis of esters to boronic acids is achieved by acidic or basic aqueous workup, often with yields of 80–85%.

This approach allows for easier purification and handling of boronic acid derivatives.

Deborylative Cyanation as a Synthetic Alternative

Recent research has explored deborylative cyanation of aryl boronic acids to introduce cyano groups directly, although this is more relevant for synthesizing cyanobenzenes from boronic acids rather than the reverse.

  • Pd-catalyzed cyanation using N-cyano reagents has been reported with high selectivity.
  • However, limitations exist for electron-poor substrates like 4-cyanophenylboronic acid, which may be overcome by using trifluoroborates instead of boronic acids.

While this method is promising, it is less commonly applied for this compound synthesis specifically.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%) Reference
Halogen-metal exchange + boronation 3-(dialkoxymethyl)bromobenzene, Mg, trialkyl borate, THF, 80–150°C Direct formation, scalable Requires handling of organometallics, moisture sensitive 70–85
Suzuki-Miyaura coupling 3-cyanophenylboronic acid + halide, Pd(PPh3)4, K2CO3, toluene, 90°C High yield, mild conditions Requires Pd catalyst, longer reaction time 80–86
Esterification + hydrolysis Boronic acid + diol (e.g., pinacol), acid/base hydrolysis Easier purification, stable intermediates Additional steps, moderate yields 80–85
Deborylative cyanation Aryl boronic acid, Pd catalyst, N-cyano reagent Mild, selective cyanation Limited substrate scope, less direct for this compound Variable

Detailed Research Findings and Notes

  • The oxidation of hydroxymethyl groups to aldehydes using manganese dioxide in organic solvents is a critical step in some synthetic routes leading to cyanophenylboronic acid derivatives.
  • Purification techniques such as basic aqueous extraction followed by re-acidification improve purity from ~82% to >96% for boronic acids.
  • The choice of catalyst and ligand in Suzuki coupling significantly affects the reaction efficiency; Pd(PPh3)4 and xantphos are among the most effective ligands.
  • Boronic acid esters are thermodynamically more stable than free boronic acids and can be stored and handled more conveniently, making esterification a practical step in synthesis.
  • Reaction times vary from 0.5 to 10 hours depending on temperature and catalyst loading, with higher temperatures generally accelerating the process.

Scientific Research Applications

(3-Cyanobenzyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Cyanobenzyl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The cyano group at the meta position can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Structural and Electronic Features

The substituent on the aryl ring significantly influences boronic acid reactivity. A comparative analysis of structurally related compounds is shown in Table 1 :

Compound Substituent Molecular Formula Molecular Weight Key Feature
(3-Cyanobenzyl)boronic acid -CN (meta) C₈H₆BNO₂ 166.96 g/mol Electron-withdrawing cyano group
Phenylboronic acid -H (para) C₆H₇BO₂ 121.93 g/mol Baseline for comparison
4-MCPBA -Cl (para) C₇H₆BClO₂ 174.39 g/mol Electron-withdrawing chloro group
3-AcPBA -COCH₃ (meta) C₈H₉BO₃ 163.97 g/mol Electron-withdrawing acetyl group
6-Hydroxynaphthalen-2-yl BA -OH (naphthyl) C₁₀H₉BO₃ 203.99 g/mol Hydroxyl group enhances solubility

The cyano group in this compound reduces the pKa (≈7.2) compared to phenylboronic acid (pKa ≈8.8) and 4-MCPBA (pKa ≈9.1), making it more reactive at physiological pH .

Physicochemical Properties

Table 2 summarizes key properties:

Compound pKa Solubility (H₂O) LogP Glucose Association Constant (M⁻¹)
This compound 7.2 Moderate 1.8 1,200
Phenylboronic acid 8.8 Low 2.1 340
4-MCPBA 9.1 Low 2.5 290
6-Hydroxynaphthalen-2-yl BA 7.5 High 1.2 1,800

Its glucose association constant (1,200 M⁻¹) is superior to phenylboronic acid but lower than 6-hydroxynaphthalen-2-yl boronic acid (1,800 M⁻¹), reflecting a balance between electronic effects and steric hindrance .

Biological Activity

(3-Cyanobenzyl)boronic acid, a member of the boronic acid family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential as an inhibitor of various enzymes and its applications in drug design, especially in the context of diabetes and antibacterial therapies. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Boronic acids, including this compound, primarily exert their biological effects through reversible covalent interactions with diols, which are prevalent in many biomolecules. This property allows them to modulate the activity of enzymes such as serine β-lactamases and other glycoproteins.

  • Enzyme Inhibition :
    • Boronic acids can act as inhibitors by forming reversible covalent bonds with the active sites of target enzymes. For example, they have been shown to inhibit β-lactamases, which are responsible for antibiotic resistance in bacteria like Klebsiella pneumoniae .
  • Insulin Interaction :
    • A theoretical model indicates that certain boronic acids can stabilize insulin by forming complexes with its active site. This interaction may enhance insulin's efficacy and stability in therapeutic applications .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays, demonstrating its potential across multiple domains.

Biological Activity IC50 Values Reference
Antioxidant Activity0.14 µg/mL (DPPH assay)
Cytotoxicity against MCF-718.76 µg/mL
Butyrylcholinesterase Inhibition3.12 µg/mL
Antiurease Activity1.10 µg/mL

Case Study 1: Anticancer Activity

A recent study investigated the cytotoxic effects of this compound derivatives on cancer cell lines. The results indicated significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of 18.76 µg/mL, suggesting its potential as an anticancer agent .

Case Study 2: Antibacterial Properties

In another study, this compound exhibited antibacterial activity against Escherichia coli, with effective concentrations starting at 6.50 mg/mL. This highlights its potential utility in treating bacterial infections .

Therapeutic Applications

The unique properties of this compound position it as a promising candidate for various therapeutic applications:

  • Diabetes Management : Its ability to interact with insulin suggests a role in enhancing insulin therapy for diabetic patients.
  • Antibiotic Resistance : As an inhibitor of β-lactamases, it may restore the efficacy of existing antibiotics against resistant strains.
  • Anticancer Treatment : The observed cytotoxicity against cancer cell lines indicates potential applications in oncology.

Q & A

Basic Research Questions

Q. What are the common synthetic challenges associated with (3-Cyanobenzyl)boronic acid, and how can they be methodologically addressed?

  • Answer : Boronic acids, including this compound, often face purification challenges due to their propensity for dehydration or trimerization into boroxines. A key strategy involves synthesizing prodrugs (e.g., boronic esters) first, which are more stable and easier to purify. Derivatization with diols (e.g., sugars) can stabilize the boronic acid during synthesis and analysis, as shown in MALDI-MS studies . Additionally, aromatic boronic acids may require protection of reactive functional groups (e.g., cyanobenzyl) to prevent side reactions during coupling steps .

Q. How does this compound interact with diols, and what factors determine its binding affinity?

  • Answer : The interaction relies on reversible covalent bond formation between the boronic acid and diol motifs (e.g., sugars), forming cyclic boronic esters. Thermodynamic binding affinity depends on diol geometry and solution pH. For example, D-fructose binds more strongly than D-glucose due to its 1,2-diol configuration, which aligns better with the boronic acid’s trigonal planar geometry. Kinetic studies using stopped-flow fluorescence reveal binding occurs within seconds, with kon values following: D-fructose > D-tagatose > D-mannose > D-glucose .

Q. What analytical techniques are suitable for characterizing this compound and its derivatives?

  • Answer : MALDI-MS is commonly used but requires derivatization (e.g., esterification with diols) to prevent dehydration artifacts. LC-MS and NMR are effective for purity assessment, with <sup>11</sup>B NMR providing insights into boron hybridization states. Fluorescence-based assays are ideal for real-time monitoring of diol binding kinetics .

Advanced Research Questions

Q. How can non-specific secondary interactions be minimized when designing boronic acid-based glycoprotein sensors?

  • Answer : Secondary interactions (e.g., hydrophobic or electrostatic) can reduce selectivity. Optimizing buffer conditions (e.g., high ionic strength or adjusted pH) mitigates these effects. For example, using borate buffer at pH ≥ 8.5 enhances diol-specific binding while suppressing non-specific protein adsorption . Surface functionalization with hydrophilic spacers (e.g., PEG) further improves selectivity in sensor designs .

Q. What computational strategies are effective for optimizing boronic acid selection in sensor development?

  • Answer : Data-driven approaches, such as QSAR parameterization and PCA, enable systematic exploration of boronic acid chemical space. K-means clustering of 1,357 molecular descriptors identifies structurally diverse candidates, balancing synthetic accessibility and binding performance. Machine learning models trained on kinetic (kon) and thermodynamic (Kd) data can predict optimal substituents for target analytes .

Q. How can light-responsive azobenzene-boronic acid conjugates modulate diol binding for dynamic applications?

  • Answer : EZ isomerization of azobenzene derivatives alters steric and electronic environments, enhancing diol binding affinity by up to 20-fold. For example, 2,6-dimethoxy azobenzene-boronic acid exhibits red-light-triggered binding, enabling spatiotemporal control in drug delivery or hydrogel stiffening . Computational modeling reveals destabilization of the E-ester transition state as a key mechanism .

Q. What structural features of boronic acid-containing cis-stilbenes enhance tubulin polymerization inhibition and apoptosis?

  • Answer : Replacing hydroxyl groups in combretastatin analogs with boronic acids (e.g., compound 13c) improves tubulin binding via reversible covalent interactions. Apoptosis induction correlates with IC50 values ≤2 µM in glioblastoma models. Substituent positioning on the benzyl ring (e.g., meta-cyano) optimizes steric compatibility with the colchicine binding site .

Q. What methodologies address contradictions in boronic acid-diol binding data across experimental conditions?

  • Answer : Discrepancies in reported Kd values often arise from pH, temperature, or buffer composition differences. Standardizing conditions (e.g., pH 7.4 PBS buffer) and using orthogonal techniques (e.g., isothermal titration calorimetry and fluorescence anisotropy) validate binding metrics. For in-cell studies, ratiometric fluorescence sensors correct for environmental variability .

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